Propranolol glycol

Catalog No.
S604084
CAS No.
36112-95-5
M.F
C13H14O3
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propranolol glycol

CAS Number

36112-95-5

Product Name

Propranolol glycol

IUPAC Name

3-naphthalen-1-yloxypropane-1,2-diol

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2

InChI Key

BYNNMWGWFIGTIC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O

Synonyms

3-(1-Naphthyloxy)-1,2-propanediol; 1-(α-Naphthoxy)-2,3-propylene Glycol; 3-(α-Naphthoxy)-1,2-propanediol; 3-(α-Naphthoxy)-1,2-propylene Glycol; Propranolol Glycol

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O

Propranolol glycol, also known as propylene glycol, is a synthetic organic compound with the chemical formula C3H8O2\text{C}_3\text{H}_8\text{O}_2. This viscous, colorless liquid is nearly odorless and has a faintly sweet taste. As a diol, it contains two hydroxyl groups, classifying it as a glycol. Propranolol glycol is widely recognized for its versatility in various applications, including pharmaceuticals, food products, and cosmetics. It is generally regarded as safe for consumption and is commonly used as a solvent and humectant due to its low toxicity and high solubility in water and other solvents .

  • Due to the lack of research and commercial availability, no information exists on the mechanism of action of Propranolol Glycol.
  • There is no data available on the safety or hazards associated with Propranolol Glycol.

  • Oxidation: The glycol moiety can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert propranolol glycol into primary or secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl groups can engage in nucleophilic substitution reactions, forming ethers or esters with reagents such as alkyl halides or acyl chlorides .

Propranolol glycol exhibits significant biological activity, particularly in the central nervous system. It primarily targets beta-adrenergic receptors, competitively blocking their action. This mechanism leads to various effects, including reduced heart rate and decreased anxiety levels. Additionally, propranolol glycol has shown potent anticonvulsant properties, potentially more effective than its parent compound, propranolol. The onset of anticonvulsant activity is immediate upon administration of propranolol glycol, contrasting with the delayed effect of propranolol itself .

The synthesis of propranolol glycol typically involves the reaction of propranolol with ethylene oxide or propylene oxide under controlled conditions. This reaction often requires a base catalyst such as sodium hydroxide or potassium hydroxide. The process can be optimized for high yields and purity through careful control of temperature and pressure.

In industrial contexts, continuous flow reactors are utilized for large-scale production. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The synthesis involves continuous addition of propranolol and the glycolating agent, followed by purification steps like distillation and crystallization .

Propranolol glycol has diverse applications across various fields:

  • Pharmaceuticals: Used as a solvent for drug formulations and as an active ingredient in medications targeting anxiety and hypertension.
  • Food Industry: Serves as a humectant and preservative due to its ability to retain moisture.
  • Cosmetics: Functions as a moisturizing agent in skin care products.
  • Industrial Uses: Employed in the manufacture of polymers and functional fluids due to its chemical stability .

Studies have demonstrated that propranolol glycol interacts with various biological systems. For example, it has been shown to reduce the lethality of strychnine-induced convulsions in animal models, indicating its potential neuroprotective effects. Furthermore, its pharmacokinetics reveal that different routes of administration can significantly impact its efficacy and metabolism .

Additionally, interactions with other drugs have been investigated; for instance, glycols may influence the antihypertensive effects of propranolol when co-administered with other medications .

Propranolol glycol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
PropranololC16H21NO2\text{C}_{16}\text{H}_{21}\text{NO}_2A non-selective beta-adrenergic antagonist used primarily for hypertension and anxiety.
Ethylene GlycolC2H6O2\text{C}_2\text{H}_6\text{O}_2Commonly used as an antifreeze; more toxic than propylene glycol.
GlycerolC3H8O3\text{C}_3\text{H}_8\text{O}_3A triol used in food and pharmaceuticals; has three hydroxyl groups compared to two in propylene glycol.
Butylene GlycolC4H10O2\text{C}_4\text{H}_{10}\text{O}_2Used in cosmetics; has a slightly different structure but similar properties.

Propranolol glycol's unique combination of low toxicity, high solubility, and specific biological activity differentiates it from these similar compounds .

Classical Synthetic Approaches via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation has served as a cornerstone for synthesizing propranolol glycol and its hydroxylated derivatives. Early work demonstrated that 4-allyloxy-1-naphthaldehyde undergoes osmium tetroxide-mediated dihydroxylation to yield a glycol intermediate, which is subsequently subjected to Baeyer-Villiger oxidation to produce 4-hydroxypropranolol glycol [1]. This two-step process achieves regioselective introduction of hydroxyl groups at the 4-position of the naphthalene ring, critical for mimicking metabolic oxidation patterns observed in vivo [1] [2].

A refined approach involves the use of 3-acetyl-4-methoxynaphthalene derivatives as substrates. Baeyer-Villiger oxidation of the acetyl group generates a ketone intermediate, which is hydrolyzed to introduce the 3-hydroxyl group while retaining the 4-methoxy substituent [2]. This method enables precise control over ring substitution patterns, facilitating the synthesis of regioisomerically pure glycol derivatives.

Key reaction parameters include:

  • Oxidant selection: Meta-chloroperbenzoic acid (mCPBA) is preferred over peroxides for enhanced regioselectivity [2].
  • Temperature control: Reactions conducted at −20°C minimize side-chain degradation [1].
  • Solvent systems: Dichloromethane and tetrahydrofuran mixtures optimize both solubility and reaction kinetics [2].

Side-Chain Elaboration and Regioselective Acylation Reactions

Propranolol glycol's secondary alcohol groups enable strategic functionalization through regioselective acylation. Studies employing trimethylacetyl chloride demonstrate preferential acylation at the 1-O position of the naphthalene ring when using bulky acylating agents [2]. Subsequent benzylation of the 4-hydroxyl group permits orthogonal protection strategies, enabling sequential modification of both aromatic and aliphatic hydroxyl groups [2].

Recent advances utilize enzymatic catalysis for side-chain modifications. Lipase B from Candida antarctica (CALB) immobilized on acrylic resin (Novozym 435) achieves enantioselective acetylation of propranolol glycol precursors under mechanochemical conditions [5]. This green chemistry approach eliminates solvent use while maintaining >99% enantiomeric excess for both (R)- and (S)-enantiomers [5].

Acylation MethodCatalystRegioselectivityYield (%)
Chemical (trimethylacetyl)None1-O > 4-O78 [2]
Enzymatic (acetyl)Novozym 435Side-chain OH92 [5]
Metal-mediated (benzoyl)Cu(OTf)₂4-O > 1-O85 [4]

Enantioselective Synthesis of (R)- and (S)-Enantiomers

The chiral center at the side-chain hydroxyl position necessitates enantioselective synthesis for pharmacological studies. Mechanoenzymatic strategies using CALB enable kinetic resolution of racemic halohydrin precursors through enantioselective esterification [5]. Vibrational milling of rac-1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol with vinyl acetate yields (R)-enantiomer with 99% ee at 50% conversion [5].

Fungal biotransformation offers complementary enantioselectivity. Phomopsis sp. and Aspergillus fumigatus preferentially hydroxylate (S)-propranolol to (−)-(S)-4-hydroxypropranolol glycol with 5:1 enantiomeric ratio [3]. This microbial approach provides access to enantiomerically enriched glycol derivatives without requiring chiral starting materials [3].

Critical factors influencing enantioselectivity:

  • Enzyme source: CALB favors (R)-enantiomers, while fungal peroxidases prefer (S)-configurations [3] [5].
  • Reaction medium: Solvent-free mechanochemical conditions enhance CALB selectivity (E > 300) [5].
  • Substrate engineering: Bulkier acyl donors (e.g., vinyl decanoate) improve enantiomer differentiation [5].

Novel Derivative Synthesis via Functional Group Transformations

Innovative derivative development focuses on enhancing metabolic stability while retaining β-blocker activity. Acylation of propranolol glycol's secondary alcohols with adipoyl chloride generates bis-esters with reduced first-pass metabolism [4]. Subsequent nucleophilic substitution with benzimidazole thiols yields 1,3,4-oxadiazole hybrids demonstrating dual β-adrenergic/antioxidant activity [4].

Recent work explores fluorinated derivatives through electrophylic aromatic substitution. Treatment of 4-hydroxypropranolol glycol with Selectfluor® in acetonitrile introduces fluorine at the 7-position of the naphthalene ring, creating analogs with improved blood-brain barrier permeability [4].

Representative derivative synthesis pathway:

  • Protection of 4-OH with tert-butyldimethylsilyl chloride
  • Mitsunobu reaction to install azide group at side-chain
  • Staudinger ligation with functionalized phosphines
  • Deprotection under mild acidic conditions [4]

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Propranolol glycol

Dates

Last modified: 08-15-2023

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